2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid
CAS No.: 1285578-98-4
Cat. No.: VC3023401
Molecular Formula: C13H11ClFNO2S
Molecular Weight: 299.75 g/mol
* For research use only. Not for human or veterinary use.
![2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid - 1285578-98-4](/images/structure/VC3023401.png)
CAS No. | 1285578-98-4 |
---|---|
Molecular Formula | C13H11ClFNO2S |
Molecular Weight | 299.75 g/mol |
IUPAC Name | 2-[2-(2-chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid |
Standard InChI | InChI=1S/C13H11ClFNO2S/c1-13(2,12(17)18)9-6-19-11(16-9)10-7(14)4-3-5-8(10)15/h3-6H,1-2H3,(H,17,18) |
Standard InChI Key | KJTRDLPAEMNKBM-UHFFFAOYSA-N |
SMILES | CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O |
Canonical SMILES | CC(C)(C1=CSC(=N1)C2=C(C=CC=C2Cl)F)C(=O)O |
The compound 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid is a synthetic organic molecule that incorporates a thiazole ring, a phenyl ring with chloro and fluoro substituents, and a propanoic acid moiety. This structure suggests potential applications in pharmaceuticals or agrochemicals due to its complex functional groups, which can interact with biological targets.
Synthesis and Preparation
The synthesis of 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid likely involves several steps, including the formation of the thiazole ring and the introduction of the chloro and fluoro substituents on the phenyl ring. Common methods for synthesizing thiazoles include condensation reactions between thiourea or thioamides with α-halo ketones or aldehydes.
Potential Applications
Compounds with similar structures are often investigated for their biological activity, including antimicrobial, antifungal, or anticancer properties. The presence of a thiazole ring and halogenated phenyl group can contribute to these activities by interacting with enzymes or receptors.
Research Findings
While specific research findings on 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid are not available, studies on related compounds suggest that such structures can exhibit significant biological activity. For example, thiazole derivatives have been shown to have antimicrobial properties, and halogenated phenyl rings can enhance these effects by increasing lipophilicity and membrane permeability.
Data Tables
Given the lack of specific data on 2-[2-(2-Chloro-6-fluorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid, we can create a hypothetical table based on similar compounds:
Compound | Molecular Formula | Molecular Weight | Potential Applications |
---|---|---|---|
2-[2-(4-fluoro-2-methylphenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid | C14H14FNO2S | 280.32 g/mol | Biological activity studies |
3-(2-Chloro-6-fluorophenyl)-2-methylpropanoic acid | C10H10ClFO2 | 216.63 g/mol | Pharmaceutical intermediates |
2-(2-chloro-6-fluorophenyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide | C16H11ClFN3OS | 347.8 g/mol | ROCK inhibitor |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume